3'-Fluoroacetanilide
Overview
Description
N-(3-Fluorophenyl)acetamide, also known as 3’-fluoroacetanilide, is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetanilide, where the hydrogen atom in the para position of the phenyl ring is replaced by a fluorine atom.
Mechanism of Action
Target of Action
N-(3-Fluorophenyl)acetamide is a bioactive aromatic compound Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(3-Fluorophenyl)acetamide may also interact with various cellular targets.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is plausible that N-(3-Fluorophenyl)acetamide could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that the compound could have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Fluorophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of N-(3-Fluorophenyl)acetamide may involve the use of more efficient and scalable methods. For example, the reaction of 3-fluorobenzonitrile with acetamide under controlled conditions can yield the desired product. This method is advantageous due to its high yield and relatively simple reaction setup .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of N-(3-Fluorophenyl)acetamide.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(3-Fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: N-(3-Fluorophenyl)acetamide is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)acetamide: Similar structure but with the fluorine atom in the para position.
N-(2-Fluorophenyl)acetamide: Fluorine atom in the ortho position.
N-(3-Chlorophenyl)acetamide: Chlorine atom instead of fluorine in the meta position.
Uniqueness
N-(3-Fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom in the meta position, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(3-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLLDCFUQXGLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188594 | |
Record name | N-(3-Fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-28-0 | |
Record name | N-(3-Fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluorophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Fluoroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-fluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-Fluorophenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF7XTQ6SQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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